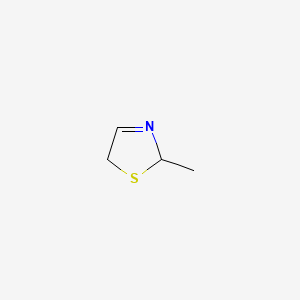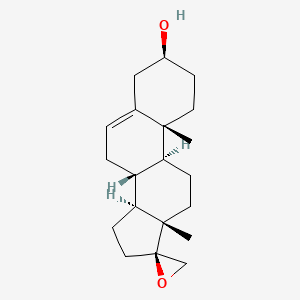
(-)-(3beta,17beta)-Spiro(androst-5-ene-17,2'-oxiran)-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17beta-spiro[5-androsten-17,2’-oxiran]-3beta-ol: is a synthetic steroidal compound with a unique spiro-epoxy structure. This compound is known for its potential neuroprotective properties and is a derivative of the neurosteroid dehydroepiandrosterone. The molecular formula of this compound is C20H30O2, and it has been studied for its various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17beta-spiro[5-androsten-17,2’-oxiran]-3beta-ol typically involves the epoxidation of a suitable steroidal precursor. One common method is the reaction of dehydroepiandrosterone with an epoxidizing agent such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the selective formation of the spiro-epoxy ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps such as recrystallization or chromatography, and quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the epoxy ring to a diol or other reduced forms.
Substitution: The spiro-epoxy ring can be opened under acidic or basic conditions, leading to substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of diols or other reduced forms.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: The compound is used as a precursor in the synthesis of other steroidal derivatives. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 17beta-spiro[5-androsten-17,2’-oxiran]-3beta-ol is studied for its neuroprotective properties. It has shown potential in protecting neuronal cells from oxidative stress and apoptosis.
Medicine: The compound is being investigated for its potential therapeutic applications in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Its ability to modulate neurosteroid pathways makes it a promising candidate for drug development.
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs targeting neurological disorders. Its unique structure and biological activity make it a valuable compound for research and development.
Mechanism of Action
The mechanism of action of 17beta-spiro[5-androsten-17,2’-oxiran]-3beta-ol involves its interaction with neurosteroid receptors and modulation of neurosteroid pathways. The compound exerts its effects by binding to specific receptors in the brain, leading to the activation of signaling pathways that promote neuronal survival and protection. It also has antioxidant properties, which help in reducing oxidative stress and preventing neuronal damage.
Comparison with Similar Compounds
Dehydroepiandrosterone (DHEA): A precursor to 17beta-spiro[5-androsten-17,2’-oxiran]-3beta-ol, known for its neurosteroid properties.
17beta-spiro[androsta-1,4-diene-17,2’-oxiran]-3-one: Another spiro-epoxy steroid with similar neuroprotective properties.
5-alpha-androstane-3-beta,17beta-diol: A steroidal compound with androgenic and neuroprotective properties.
Uniqueness: 17beta-spiro[5-androsten-17,2’-oxiran]-3beta-ol is unique due to its specific spiro-epoxy structure, which imparts distinct biological activities. Its ability to modulate neurosteroid pathways and provide neuroprotection sets it apart from other similar compounds.
Properties
CAS No. |
847-75-6 |
|---|---|
Molecular Formula |
C20H30O2 |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
(3S,8R,9S,10R,13S,14S,17S)-10,13-dimethylspiro[1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,2'-oxirane]-3-ol |
InChI |
InChI=1S/C20H30O2/c1-18-8-5-14(21)11-13(18)3-4-15-16(18)6-9-19(2)17(15)7-10-20(19)12-22-20/h3,14-17,21H,4-12H2,1-2H3/t14-,15+,16-,17-,18-,19-,20+/m0/s1 |
InChI Key |
LKDLANDMNIFZOI-IJMQKCTASA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]45CO5)C)O |
Canonical SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3CCC45CO5)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


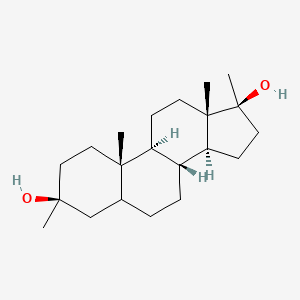

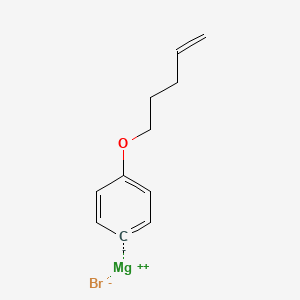

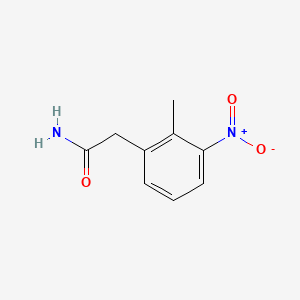
![Trimethyl-[2-(4-methylphenyl)sulfonylsulfanylethyl]azanium;bromide](/img/structure/B13402970.png)
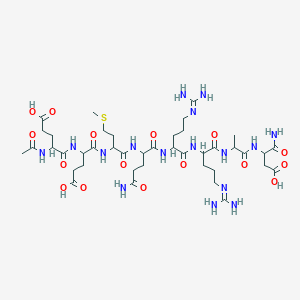
![[(trans)-8-Chloro-6-(2-chloro-3-methoxyphenyl)-1-(trifluoromethyl)-4H,6H-[1,2,4]triazolo[4,3-a][4,1]benzoxazepin-4-yl]acetic acid](/img/structure/B13402981.png)
![N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-[tri(propan-2-yl)silyloxymethoxy]oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]acetamide](/img/structure/B13402987.png)
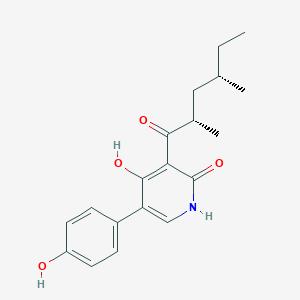
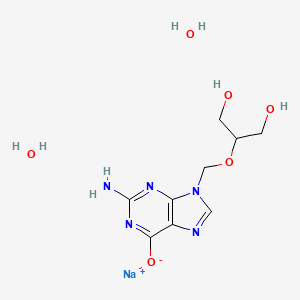
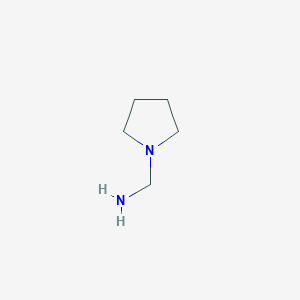
![[(9R,10S,11S,13S,16R,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B13403027.png)
